molecular formula C14H17NS B6147209 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole CAS No. 1556319-80-2

5-[(4-tert-butylphenyl)methyl]-1,3-thiazole

Cat. No. B6147209
CAS RN: 1556319-80-2
M. Wt: 231.4
InChI Key:
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Description

5-[(4-tert-butylphenyl)methyl]-1,3-thiazole (TBT) is a heterocyclic compound with a five-membered ring containing a thiazole group, a methyl group and a tert-butyl group. It is a colorless solid that is insoluble in water and is mainly used as an intermediate in organic synthesis. TBT is a versatile compound that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-[(4-tert-butylphenyl)methyl]-1,3-thiazole has a wide range of scientific research applications. It is widely used as a starting material for the synthesis of various compounds such as nitriles, amines, and heterocyclic compounds. In addition, 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole is used as a ligand in coordination chemistry and as a catalyst in organic reactions. It is also used in the synthesis of bioactive molecules and materials, as well as in the synthesis of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole is not fully understood. However, it is believed that the tert-butyl group of the molecule acts as an electron-withdrawing group, which increases the electron density of the thiazole ring. This increased electron density makes the thiazole ring more reactive and facilitates the formation of various types of bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole are not well understood. However, studies have demonstrated that 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole has antioxidant properties and can scavenge reactive oxygen species (ROS). In addition, 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole has been shown to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects.

Advantages and Limitations for Lab Experiments

5-[(4-tert-butylphenyl)methyl]-1,3-thiazole has several advantages and limitations when used in laboratory experiments. One of the main advantages is its versatility, as it can be used in a wide range of reactions. In addition, 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole is a relatively stable compound and can be stored for long periods of time. However, one of the main limitations of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole is its insolubility in water, which can make it difficult to use in some reactions.

Future Directions

The potential future directions for 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole are numerous. Further research is needed to explore its potential applications in drug discovery, material science, and green chemistry. In addition, further studies are needed to investigate the biochemical and physiological effects of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole, as well as its mechanism of action. Finally, research into the synthesis of 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole derivatives is needed to explore the potential of these compounds in various fields.

Synthesis Methods

5-[(4-tert-butylphenyl)methyl]-1,3-thiazole can be synthesized through several methods. One of the most common methods is the reaction of 4-tert-butylphenol and thiophosgene in a solvent such as chloroform or dichloromethane. The reaction yields a thiocyanate intermediate, which is then treated with an alkali to form 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole. Other methods for synthesizing 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole include the reaction of 4-tert-butylphenol and thiourea, the reaction of 4-tert-butylphenol and thiourea in the presence of a base, and the reaction of 4-tert-butylphenol and thiourea in the presence of an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole involves the reaction of 4-tert-butylbenzyl chloride with thioacetamide in the presence of a base to form the intermediate 5-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine. This intermediate is then cyclized using an oxidizing agent to yield the final product, 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole.", "Starting Materials": [ "4-tert-butylbenzyl chloride", "thioacetamide", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-tert-butylbenzyl chloride is reacted with thioacetamide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate 5-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine.", "Step 2: The intermediate 5-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine is then cyclized using an oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to yield the final product, 5-[(4-tert-butylphenyl)methyl]-1,3-thiazole." ] }

CAS RN

1556319-80-2

Product Name

5-[(4-tert-butylphenyl)methyl]-1,3-thiazole

Molecular Formula

C14H17NS

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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